

Spectroscopic Profile of 4-(4-Hydroxyphenyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-(4-Hydroxyphenyl)butanoic acid*

Cat. No.: *B1296285*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(4-Hydroxyphenyl)butanoic acid** (CAS No. 7021-11-6), a compound of interest in various research fields, including pharmaceuticals for its potential antioxidant and anti-inflammatory properties.^[1] This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-(4-Hydroxyphenyl)butanoic acid**. It is important to note that while extensive searches were conducted, complete experimentally validated datasets with full peak assignments were not readily available in public spectral databases. Therefore, the presented data is a combination of data reported for structurally similar compounds and predicted values, which should be used as a reference and confirmed with experimental analysis.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.05	Doublet	2H	Ar-H (ortho to -OH)
~6.75	Doublet	2H	Ar-H (meta to -OH)
~2.55	Triplet	2H	-CH ₂ - (adjacent to Ar)
~2.30	Triplet	2H	-CH ₂ - (adjacent to COOH)
~1.85	Multiplet	2H	-CH ₂ - (aliphatic chain)
~9.50 (broad)	Singlet	1H	Ar-OH
~12.0 (broad)	Singlet	1H	-COOH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~174.5	-COOH
~155.8	Ar-C (para to alkyl chain)
~132.5	Ar-C (ipso to alkyl chain)
~129.5	Ar-CH (meta to -OH)
~115.0	Ar-CH (ortho to -OH)
~34.0	-CH ₂ - (adjacent to COOH)
~33.5	-CH ₂ - (adjacent to Ar)
~26.0	-CH ₂ - (aliphatic chain)

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (Phenol)
3300-2500	Strong, Broad	O-H stretch (Carboxylic Acid)
~3030	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1500	Medium	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Phenol)
~920	Medium, Broad	O-H bend (Carboxylic Acid dimer)
860-680	Strong	C-H bend (Aromatic, out-of-plane)

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
180.08	100	[M] ⁺ (Molecular Ion)
162.07	~40	[M - H ₂ O] ⁺
135.08	~30	[M - COOH] ⁺
107.05	~80	[C ₇ H ₇ O] ⁺ (hydroxytropylium ion)
94.05	~60	[C ₆ H ₆ O] ⁺ (phenol radical cation)
77.04	~25	[C ₆ H ₅] ⁺ (phenyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as **4-(4-Hydroxyphenyl)butanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

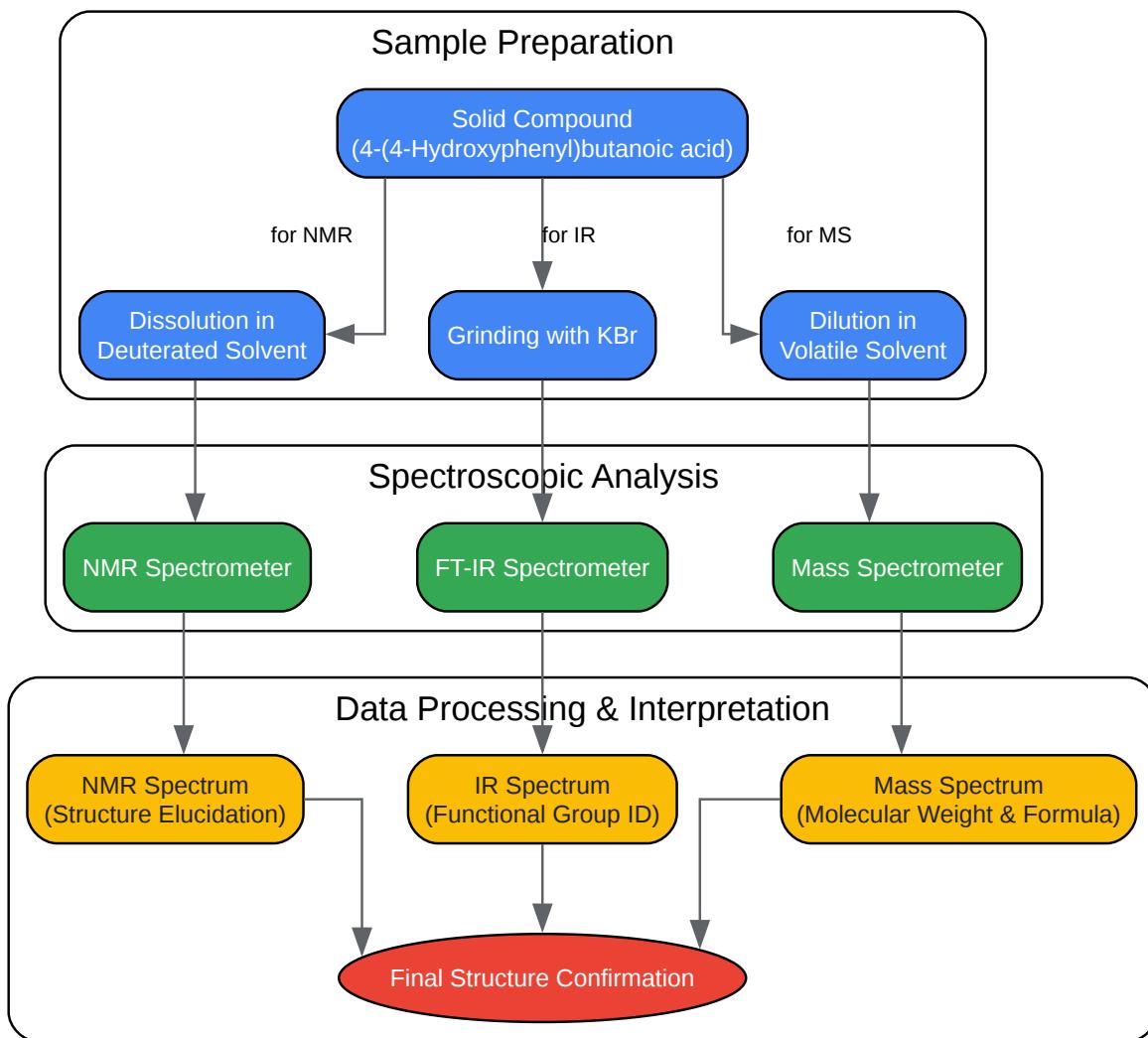
- Sample Preparation:
 - Accurately weigh 5-25 mg of the solid **4-(4-Hydroxyphenyl)butanoic acid** for ^1H NMR, and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a clean, dry vial.
 - To ensure a homogeneous solution, gently vortex or sonicate the mixture.
 - Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
 - The final solution height in the NMR tube should be approximately 4-5 cm.
 - Cap the NMR tube and label it clearly.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.
 - Tune and match the probe to the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

- Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the solid **4-(4-Hydroxyphenyl)butanoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet-pressing die.
 - Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)


- Sample Preparation (for Electrospray Ionization - ESI):
 - Prepare a stock solution of **4-(4-Hydroxyphenyl)butanoic acid** at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
 - Dilute the stock solution to a final concentration of 1-10 μ g/mL with the same solvent system, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.
 - Filter the final solution to remove any particulates.

- Data Acquisition:

- The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
- In the ion source, the sample is ionized (e.g., by electrospray ionization).
- The resulting ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-(4-Hydroxyphenyl)butanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296285#spectroscopic-data-of-4-4-hydroxyphenylbutanoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com